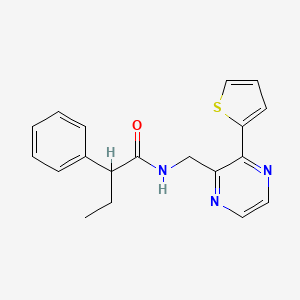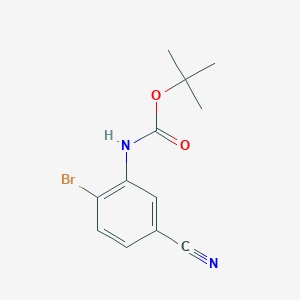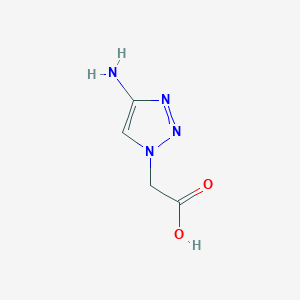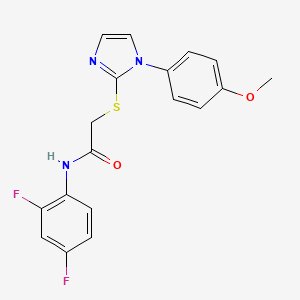
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a phenyl group, a pyrazine ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized via condensation reactions . For example, a Suzuki cross-coupling reaction has been used to synthesize related compounds .Molecular Structure Analysis
The compound likely contains a phenyl group, a pyrazine ring, and a thiophene ring . The exact structure would need to be confirmed with techniques such as NMR or mass spectrometry .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, it might participate in Suzuki cross-coupling reactions .Applications De Recherche Scientifique
Antimicrobial and Antitumor Agents
Compounds with similar structures, incorporating elements like pyrazole, thiophene, and butanamide, have been synthesized and evaluated for their antimicrobial properties. For example, the utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has been reported, with some of the synthesized products showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for some compounds (Gomha, Edrees, & Altalbawy, 2016).
Analgesic and Anti-inflammatory Activities
Moreover, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant and neurotoxicity screening, indicating that certain structures in this chemical space may possess CNS activity, potentially relevant for neuropsychiatric disorders (Mathew, Suresh, & Anbazhagan, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Based on the known activities of related compounds, it can be inferred that the compound may interact with its targets to modulate their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed biological effects.
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways could contribute to its overall biological activity.
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may exert a variety of effects at the molecular and cellular levels.
Analyse Biochimique
Cellular Effects
The cellular effects of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide are also under investigation. Preliminary studies suggest that related compounds may have a potential effect on suppressing the production of collagen in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully understood. Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Propriétés
IUPAC Name |
2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)22-13-16-18(21-11-10-20-16)17-9-6-12-24-17/h3-12,15H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSHQKQMQYPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2980062.png)

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)
![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)




![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)
![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)
